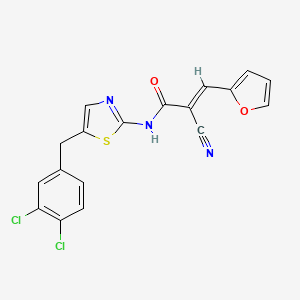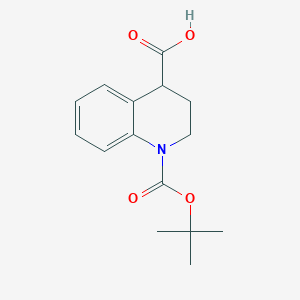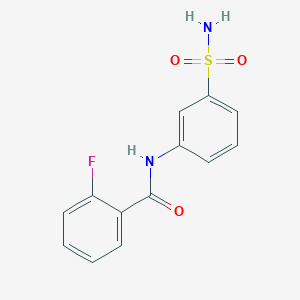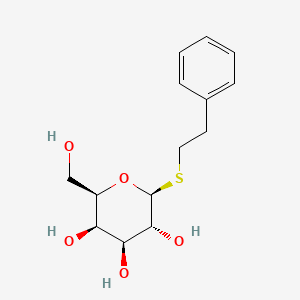
2-フェニルエチル 1-チオ-β-D-ガラクトピラノシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl β -D-thiogalactoside is a cell-permable inhibitor of the reporter enzyme β -galactosidase.
科学的研究の応用
レポーター遺伝子アッセイ
マイクロアレイベースの酵素アッセイ
根の成長研究
マイクロチップ電気泳動における酵素反応器
ガラクタナーゼ研究
要約すると、PETGはレポーターアッセイ、マイクロアレイベースの研究、根の成長調査、マイクロチップ電気泳動において重要な役割を果たします。 その汎用性は化学生物学および糖質科学にまで及び、多様な研究活動にとって貴重な化合物となっています . 詳細やその他のアプリケーションが必要な場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
The primary target of PETG is the reporter enzyme β-galactosidase . This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides and is crucial in various biological processes.
Mode of Action
PETG acts as a cell-permeable inhibitor of β-galactosidase It interacts with the enzyme, preventing it from performing its normal function of breaking down β-galactosides
Result of Action
The inhibition of β-galactosidase by PETG can result in the accumulation of β-galactosides within the cell, potentially affecting various cellular processes. For instance, it has been used in a study to assess subnanoliter enzymatic assays on microarrays . .
Action Environment
The action, efficacy, and stability of PETG can be influenced by various environmental factors. For instance, PETG is sensitive to heat and should be stored at low temperatures (0-10°C) to maintain its stability . The pH, presence of other molecules, and other environmental conditions could also potentially affect the action and efficacy of PETG.
生化学分析
Biochemical Properties
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme β-galactosidase, inhibiting its activity . This interaction is crucial in the regulation of lactose metabolism in organisms.
Cellular Effects
The effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside exerts its effects through binding interactions with β-galactosidase, leading to the inhibition of this enzyme . This interaction can lead to changes in gene expression related to lactose metabolism.
Metabolic Pathways
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is involved in the metabolic pathway of lactose metabolism, where it interacts with the enzyme β-galactosidase
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside involves the conversion of 2-phenylethanol to 2-phenylethyl bromide, followed by the reaction of the resulting bromide with thio-beta-D-galactopyranoside.", "Starting Materials": [ "2-phenylethanol", "hydrogen bromide", "thio-beta-D-galactopyranoside", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylethanol in hydrogen bromide and add sodium hydroxide to the mixture to neutralize the acid. The resulting solution is then extracted with diethyl ether.", "Step 2: The diethyl ether layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain 2-phenylethyl bromide.", "Step 3: Dissolve thio-beta-D-galactopyranoside in water and add 2-phenylethyl bromide to the solution. The mixture is then heated under reflux for several hours.", "Step 4: The reaction mixture is cooled and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside." ] } | |
CAS番号 |
63407-54-5 |
分子式 |
C14H20O5S |
分子量 |
300.37 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14+/m1/s1 |
InChIキー |
ZNAMMSOYKPMPGC-RGDJUOJXSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
Q1: What are the key properties of PETG that make it suitable for various applications?
A1: PETG is favored for its:
- Clarity and Gloss: This makes it suitable for optical applications and packaging where visibility is key. [, ]
- Impact Resistance: PETG is known for its toughness, making it ideal for applications requiring durability. [, , ]
- Chemical Resistance: PETG exhibits good resistance to various chemicals, making it suitable for applications involving chemical exposure. [, ]
- Recyclability: PETG is a recyclable material, aligning with sustainability goals. [, ]
- Ease of Processing: PETG is known for its ease of processing using methods like extrusion and 3D printing. [, , , , , , , , ]
Q2: What are some common applications of PETG?
A2: PETG finds use in diverse fields:
- Packaging: Food containers, bottles, and blister packs benefit from PETG's clarity, impact resistance, and chemical resistance. []
- Medical Devices: PETG is suitable for medical devices due to its biocompatibility and ease of sterilization. [, ]
- 3D Printing: PETG filament is widely used in 3D printing due to its printability, allowing for the creation of complex structures. [, , , , ]
- Automotive and Aerospace: Lightweight and strong PETG composites are investigated for potential applications in these industries. [, , ]
Q3: How does the addition of carbon fiber impact the properties of PETG?
A3: Research shows that incorporating carbon fiber into PETG:
- Improves Mechanical Strength: Significantly enhances tensile strength, flexural strength, and modulus. [, , , , ]
- Enhances Heat Resistance: Makes it suitable for applications requiring higher temperature tolerance. [, , ]
- Modifies Surface Properties: Influences surface roughness and wettability. []
Q4: How does annealing affect the properties of 3D-printed PETG?
A4: Annealing of 3D-printed PETG has been found to:
- Improve Stress Recovery: Enhanced stress recovery is observed, improving shape memory effects. []
- Reduce Anisotropy: Helps mitigate the inherent anisotropy of FDM-printed layers, leading to more uniform properties. []
Q5: Can PETG be blended with other polymers? What are the advantages and challenges?
A5: Yes, PETG can be blended with other polymers, such as:
- ABS: Blending with ABS can improve shape memory and impact resistance but can lead to complex morphologies depending on the blend ratio. []
- PLA: Combining with PLA through multi-material 3D printing can enhance mechanical properties, but interfacial adhesion needs to be carefully considered. []
- PGA: Adding PGA can improve the mechanical properties of PETG, but interfacial compatibility needs to be addressed to prevent reduced ductility. []
Q6: How does the addition of cenospheres impact PETG filaments for 3D printing?
A6: Research indicates that incorporating cenospheres:
- Reduces Density: Creates lightweight filaments for 3D printing of syntactic foam composites. []
- Modifies Mechanical Properties: Affects Young's modulus, load-bearing capacity, and tensile strength. []
- Influences Porosity: The porosity of the filament decreases with an increase in cenosphere content. []
Q7: What are the effects of hygrothermal aging on CF-reinforced PETG composites?
A7: Research shows that hygrothermal aging:
- Impacts Water Absorption: Water uptake increases with aging temperature and time. []
- Reduces Flexural Strength: A decrease in flexural strength is observed with increasing aging temperature and time. []
Q8: How do slicing parameters in FDM printing influence the light transmittance of PETG products?
A8: Studies show that:
- Layer Height: Influences light scattering, with a 0.2 mm layer height showing optimal transmittance. []
- Extrusion Rate: Affects material flow and air gap formation, impacting light transmission. []
- Printing Speed: Influences layer adhesion and surface finish, affecting light scattering and transmittance. []
Q9: How does the molecular weight of polyethylene glycol influence the properties of PETG copolymers?
A9: Research has shown that increasing the molecular weight of PEG:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)
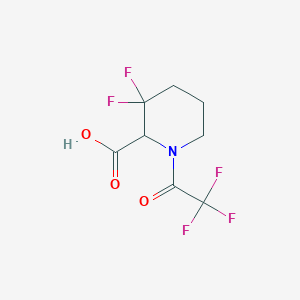
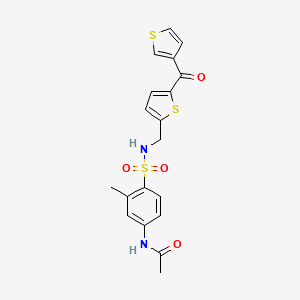
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

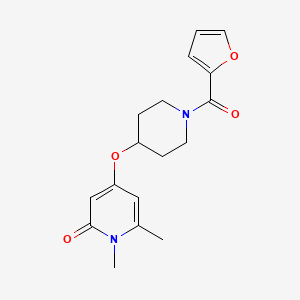
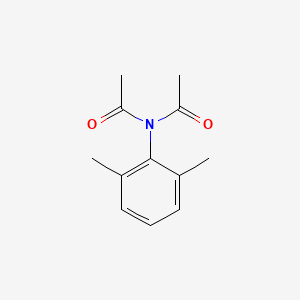
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)
